molecular formula C8H7ClN2O4 B019035 N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide CAS No. 156016-33-0

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Cat. No.: B019035
CAS No.: 156016-33-0
M. Wt: 230.6 g/mol
InChI Key: RSCLKRDPCPYTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research settings and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide typically involves the acylation of 5-chloro-2-hydroxy-3-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.

    Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 5-Chloro-2-hydroxy-3-aminophenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxy and nitro groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(2-Hydroxy-5-nitrophenyl)acetamide
  • N-(3-Chloro-4-hydroxyphenyl)acetamide
  • N-(4-Hydroxy-3-nitrophenyl)acetamide

Comparison: N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide is unique due to the specific positioning of the chloro, hydroxy, and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Biological Activity

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide is an organic compound with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a nitro group attached to a phenyl ring. These functional groups are critical for its reactivity and biological activity. The unique positioning of these substituents influences the compound's pharmacokinetic and pharmacodynamic properties.

Structural Characteristics

Property Details
Molecular FormulaC₈H₇ClN₂O₄
Molecular Weight230.61 g/mol
Density1.593 g/cm³
Boiling Point366.686 ºC at 760 mmHg

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae, a pathogen responsible for numerous infections. The results indicated that the presence of the chloro atom enhances the compound's antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound is being investigated for potential anti-inflammatory effects. The hydroxyl and nitro groups may contribute to its ability to modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

The precise mechanism of action for this compound is not completely understood. However, it is believed that the compound interacts with specific molecular targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups . This interaction may lead to inhibition of protein synthesis or disruption of cell wall integrity in bacteria.

Comparison with Related Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is useful:

Compound Key Features Biological Activity
N-(4-hydroxyphenyl)acetamideHydroxyl group onlyLimited antimicrobial activity
N-(5-chloro-2-hydroxyphenyl)acetamideHydroxyl and chloro groupsEnhanced antibacterial properties
5-Nitro-2-hydroxyanilineNitro and hydroxyl groups on anilineNo acetamide functional group

Research Findings

Recent studies have confirmed the biological activity of this compound through various assays:

  • Antimicrobial Testing : The compound exhibited significant activity against Klebsiella pneumoniae, with an MIC that suggests strong potential as an antibacterial agent .
  • Cytotoxicity Assessment : Evaluations showed favorable results regarding cytotoxicity, indicating that the compound may have a good safety profile for future therapeutic applications .
  • Pharmacokinetic Profile : The compound demonstrated promising pharmacokinetic parameters, suggesting suitability for oral administration .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:

  • Detailed mechanisms underlying its antimicrobial and anti-inflammatory effects.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Development of derivatives to enhance biological activity.

Properties

IUPAC Name

N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-4(12)10-6-2-5(9)3-7(8(6)13)11(14)15/h2-3,13H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLKRDPCPYTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622856
Record name N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156016-33-0
Record name N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

224.5 g of sulphuric acid (50% w/w) was dissolved in 300 ml of water and cooled to 25° C. while stirring under a mild nitrogen purge. 185.1 g (1 mole) of N-(5-chloro-2-hydroxyphenyl)acetamide prepared according to Example 1a was added to the diluted sulphuric acid and mixed intensively. 4 ml of nitric acid 65% w/w was added to the foam formed on top of the reaction mixture at low stirring speed. The stirring speed was increased and 75 ml of nitric acid 65% w/w was added in 45 minutes, while maintaining the temperature between 23 and 26° C. The mixture was stirred vigorously for an additional 1 hour at 23-26° C. Then the mixture was cooled to 0-5° C. and vigorously stirred at this temperature for 1 hour. The solid was filtered off quickly, washed three times with 300 ml of cold water, sucked for at least 30 minutes and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry.
Quantity
224.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
185.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under ice cooling, a solution of 2-acetamino-4-chlorophenol (1.0 g, 5.4 mmol) in acetic anhydride (90 mL) was added with 70% nitric acid (0.38 mL, d=1.42) with stirring. After stirring for 2 hours, the mixture was added with water (100 mL), and the mixture was further stirred for 1 hour. The mixture was extracted by adding diethyl ether, and washed twice with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resultant mixture was purified by silica gel column chromatography (ethyl acetate:n-hexane=5:1 v/v) to obtain the title compound (0.38 g, 31%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.